2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride
CAS No.: 936138-16-8
Cat. No.: VC2815947
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936138-16-8 |
|---|---|
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO2.ClH/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12;/h1-4,11,15H,5-9H2,(H,16,17);1H |
| Standard InChI Key | GRNSUINPZPQAOC-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC(C3=CC=CC=C23)C(=O)O.Cl |
| Canonical SMILES | C1CNCCC12CC(C3=CC=CC=C23)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride is characterized by a unique spirocyclic structure that combines an indene framework with a piperidine ring through a spiro junction. The compound features a carboxylic acid functional group at the 3-position of the indene moiety and exists as a hydrochloride salt. This spirocyclic structure confers three-dimensional complexity that is highly valued in medicinal chemistry for creating selective interactions with biological targets.
The compound is structurally related to 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid (CAS No: 185526-32-3), which contains a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen instead of being a hydrochloride salt . The unprotected parent compound, Spiro[indene-1,4'-piperidine] hydrochloride (CAS No: 137730-67-7), lacks the carboxylic acid functionality at the 3-position.
Physical and Chemical Properties
The physical and chemical properties of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride can be extrapolated from related compounds:
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClNO2 |
| Molecular Weight | Approximately 265.74 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO |
| Storage Condition | Store in a tightly closed container, in a cool and dry place |
| Melting Point | Not specifically reported |
| pKa | Approximately 3-4 for the carboxylic acid group |
Synthesis Methods and Strategies
The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride can be approached through multiple synthetic pathways. Based on the literature for related compounds, several methodologies have been documented.
Common Synthetic Routes
One potential synthetic approach involves starting with 2,3-dihydro-1H-inden-1-one as a key precursor, similar to the synthesis of related spirocyclic compounds . The synthesis pathway typically involves:
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Formation of the spiro junction through reaction of indanone derivatives with appropriate piperidine precursors
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Introduction of the carboxylic acid functionality at the 3-position
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Conversion to the hydrochloride salt through acidic treatment
A detailed synthetic route for related compounds involves the following steps:
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Terminal olefin preparation via Wittig reaction
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Cyclopropanation using catalysts such as rhodium(II) acetate dimer
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Hydrolysis of ester intermediates to corresponding carboxylic acids
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Salt formation through treatment with hydrogen chloride
Alternative Synthetic Approaches
Alternative synthetic methodologies might involve:
| Synthetic Method | Key Reagents | Reaction Conditions | Yield Range |
|---|---|---|---|
| Spiroannulation | Lewis acids (e.g., BF₃·OEt₂) | Polar aprotic solvents, 60-80°C | 40-65% |
| Nazarov Cyclization | Brønsted acids | CH₂Cl₂, controlled temperature | 45-70% |
| Catalytic Approach | Pd(PPh₃)₄, boronic acids | Na₂CO₃ (aq)/DMF, 80°C | 50-75% |
Research indicates that "the synthetic procedure applied in this research had several advantages: operational simplicity, reduced reaction time, and simple work-up" , making these approaches attractive for the preparation of spirocyclic compounds like 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride.
Pharmacological Properties and Biological Activity
The pharmacological profile of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride can be inferred from studies on structurally related spirocyclic compounds, which have demonstrated significant biological activities.
Receptor Binding Profile
Spirocyclic compounds containing the indene-piperidine scaffold have shown affinity for various receptors, particularly in the central nervous system. Related compounds have demonstrated:
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Interaction with serotonin receptors, particularly 5-HT1A and 5-HT7 receptors
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Possible interaction with monoamine oxidases (MAO-A and MAO-B)
For example, research has shown that "dual 5-HT1A and 5-HT7 receptor ligands might find utility as treatment options for various CNS related conditions" . Similar spirocyclic compounds exhibit "a sub-nanomolar (5-HT1AR, Ki = 0.74 nM) and a low nanomolar (5-HT7R, Ki = 8.4 nM) affinity for these receptors" .
Enzyme Inhibition Properties
Studies on related spirocyclic compounds have revealed significant enzyme inhibition properties:
| Enzyme | IC50 Value Range | Selectivity Index |
|---|---|---|
| LSD1 | 10-100 nM | High |
| MAO-A | 0.46-1.4 μM | Moderate |
| MAO-B | 0.17-1.0 μM | Moderate |
| LSD2 | 8-94 μM | Low |
These findings indicate that "compounds were the most potent at inhibiting LSD1 with selectivity index varying between low and excellent" , suggesting potential applications as selective enzyme inhibitors.
Applications in Drug Discovery
The unique structural features of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride make it a valuable scaffold in drug discovery programs targeting various therapeutic areas.
Central Nervous System Disorders
Spirocyclic compounds containing the indene-piperidine framework have shown potential in treating CNS disorders:
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Antidepressant activity through dual 5-HT1A agonism and 5-HT7 antagonism
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Potential anxiolytic effects through serotonergic modulation
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Possible application in neurodegenerative disorders through epigenetic mechanisms via LSD1 inhibition
Research indicates that compounds with similar structures exhibited "functional characteristics which point to its potential as an antidepressant agent" , highlighting the therapeutic potential of this class of compounds.
Oncology Applications
The epigenetic modulation properties observed in related spirocyclic compounds suggest potential applications in oncology:
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Inhibition of LSD1, which is overexpressed in various cancers
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Modulation of gene expression through histone demethylase inhibition
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Potential antiproliferative activity against cancer cell lines
Studies have demonstrated that "a novel series of 2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine analogues as potent LSD1 inhibitors have been developed" , which shares structural similarities with our target compound and suggests potential anticancer applications.
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies on related spirocyclic compounds provide valuable insights into the molecular features that influence biological activity. These studies can guide the rational design of derivatives with enhanced potency and selectivity.
Key Structural Elements Affecting Activity
Several structural features have been identified as critical for biological activity:
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The spirocyclic junction between the indene and piperidine rings provides conformational rigidity
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The carboxylic acid functionality at the 3-position may influence binding affinity and selectivity
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Substitutions on the aromatic ring can modulate receptor selectivity profiles
Research has shown that "conformational restriction conferred by the spirocycle to the system displayed significant improvements in their inhibitory potencies and high selectivities" , underscoring the importance of the spirocyclic structure.
Stereochemical Considerations
Stereochemistry plays a crucial role in determining the biological activity of spirocyclic compounds:
For instance, in related compounds, "the trans-isomer and cis-isomer drastically improved the inhibitory activity against LSD1 by 129- and 28-fold compared to the control compound" , highlighting the significance of stereochemical configurations in determining biological activity.
Comparison with Similar Compounds
To better understand the unique properties of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride, it is valuable to compare it with structurally related compounds.
Research Applications and Future Directions
Current research involving 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride and related compounds spans various scientific disciplines, from medicinal chemistry to biological studies.
Current Research Applications
The compound and its structural analogues are currently being explored in:
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Central nervous system research as potential therapeutic agents for depression, anxiety, and neurodegenerative disorders
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Epigenetic studies as modulators of histone demethylases
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Chemical biology as probes for studying receptor and enzyme functions
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Medicinal chemistry as building blocks for the synthesis of more complex bioactive molecules
Research indicates that these compounds can function as "building blocks for synthesizing more complex molecules" and have "potential as pharmaceutical intermediates".
Future Research Directions
Promising future research directions include:
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Development of more selective derivatives targeting specific receptors or enzymes
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Exploration of additional biological targets beyond the currently identified ones
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Investigation of potential synergistic effects in combination therapies
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Application in emerging fields such as targeted drug delivery systems and theranostics
The "excellent selectivity profiles against closely related enzymes" observed in similar compounds suggests significant potential for the development of highly selective therapeutic agents.
Analytical Characterization
Proper analytical characterization is essential for confirming the identity, purity, and structural features of 2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide crucial information about the structural configuration and stereochemistry. Key diagnostic signals include those from the spirocyclic junction and the carboxylic acid proton.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the spirocyclic structure.
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Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid (C=O stretch at approximately 1700-1725 cm-1) and N-H stretching vibrations.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and related techniques are valuable for assessing the purity of the compound and monitoring reactions. "Challenges include co-elution in HPLC: Spirocyclic byproducts with similar polarity may co-elute", necessitating the development of optimized separation methods.
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